Benzyl 2-(dibenzylamino)acetate
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Overview
Description
Benzyl 2-(dibenzylamino)acetate is an organic compound with the molecular formula C23H23NO2 and a molecular weight of 345.43 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-(dibenzylamino)acetate can be synthesized through a series of chemical reactions. One common method involves the reaction of benzylamine with benzyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzyl oxides.
Reduction: Formation of benzylamines and benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(dibenzylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(dibenzylamino)acetate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
- Methyl 2-(dibenzylamino)acetate
- Ethyl 2-(dibenzylamino)acetate
- Propyl 2-(dibenzylamino)acetate
Comparison: Benzyl 2-(dibenzylamino)acetate is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity. Compared to its methyl, ethyl, and propyl analogs, this compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
benzyl 2-(dibenzylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-23(26-19-22-14-8-3-9-15-22)18-24(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15H,16-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUUNCXYRZIRJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141483-49-0 |
Source
|
Record name | DIBENZYLAMINO-ACETIC ACID BENZYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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